molecular formula C9H11BrO3 B2744082 5-Bromo-2-(2-methoxyethoxy)phenol CAS No. 1367707-20-7

5-Bromo-2-(2-methoxyethoxy)phenol

Cat. No. B2744082
CAS RN: 1367707-20-7
M. Wt: 247.088
InChI Key: JCJIJTZLZNGJLU-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)phenol, also known as BMEP, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is a phenolic derivative that contains a bromine atom and two ether groups. It has been found to have several interesting properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

Antiviral and Antibacterial Activities

5-Bromo-2-(2-methoxyethoxy)phenol derivatives have been explored for their antiviral and antibacterial properties. For example, the study by Zhou et al. (2015) synthesized and characterized (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives and evaluated their antibacterial activities against various bacterial strains, demonstrating their potential as antibacterial agents (Zhou et al., 2015).

In Vitro Metabolic Pathways Studies

The compound's metabolic pathways have been studied in various species, including humans. Carmo et al. (2005) investigated the metabolism of a similar compound, 4-Bromo-2,5-dimethoxyphenethylamine, in human and animal hepatocytes, revealing insights into its metabolic pathways and potential toxic effects (Carmo et al., 2005).

Synthesis and Structural Characterization

The synthesis and structural characterization of bromo-substituted phenols have been a significant area of research. For instance, Dong et al. (2015) prepared and characterized compounds like 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol, providing valuable information about their crystal structures and molecular configurations (Dong et al., 2015).

Antioxidant Properties

Studies have also explored the antioxidant properties of bromophenols. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides and evaluated their free radical scavenging activity, suggesting that these compounds could be a source of natural antioxidants (Li et al., 2011).

Applications in Material Science

Research has also delved into the use of bromophenols in material science. For example, Wang et al. (1991) synthesized 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether and explored its use in epoxy resins, indicating its potential in electronic encapsulation applications due to its chemical and thermal stability (Wang et al., 1991).

Mechanism of Action

Target of Action

It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols are known to interact with a variety of biological targets, but the specific targets of 5-Bromo-2-(2-methoxyethoxy)phenol remain to be identified.

Mode of Action

In high concentrations, phenol can dissolve tissue on contact via proteolysis

properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJIJTZLZNGJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methoxyethoxy)phenol

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